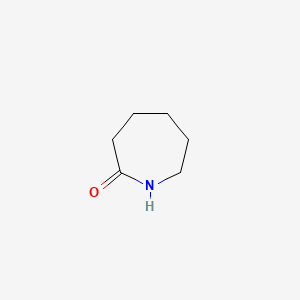

(2-Oxoazepan-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxoazepan-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-4-2-1-3-5-9(7)6-8(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUKSLKUCXNKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397396 | |

| Record name | (2-oxoazepan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35048-56-7 | |

| Record name | (2-oxoazepan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxoazepan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Oxoazepan-1-yl)acetic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxoazepan-1-yl)acetic acid, also known as N-carboxymethyl-ε-caprolactam, is a derivative of ε-caprolactam, a well-known industrial chemical and precursor to Nylon-6. The introduction of a carboxymethyl group onto the nitrogen atom of the caprolactam ring modifies its chemical properties, potentially leading to novel applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties have been identified. Key computed and known data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | N-Carboxymethyl-ε-caprolactam | |

| CAS Number | 35048-56-7 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [2] |

| Molecular Weight | 171.19 g/mol | [2] |

| XLogP3 (Computed) | -0.1 | [2] |

| Monoisotopic Mass | 171.08954 Da | [2] |

Synthesis

A plausible and commonly employed method for the synthesis of N-substituted caprolactam derivatives is the alkylation of the caprolactam nitrogen. For this compound, this would involve the reaction of ε-caprolactam with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on standard organic synthesis techniques for N-alkylation of lactams.

Materials:

-

ε-Caprolactam

-

Sodium chloroacetate

-

Aprotic solvent (e.g., Toluene, DMF)

-

Base (e.g., Sodium hydride, Potassium carbonate)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

-

Deprotonation of Caprolactam: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ε-caprolactam in a suitable anhydrous aprotic solvent. Add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the sodium salt of caprolactam. The reaction mixture is typically stirred for 1-2 hours at room temperature to ensure complete deprotonation.

-

N-Alkylation: Dissolve sodium chloroacetate in a minimal amount of the same anhydrous solvent and add it dropwise to the solution of the caprolactam salt. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water. The aqueous layer is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted caprolactam. The aqueous layer is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the crude this compound. The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

Spectral Characterization

While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1] Researchers interested in these data are advised to contact the respective chemical suppliers. Based on the structure, the expected spectral characteristics are as follows:

-

¹H NMR: Signals corresponding to the methylene protons of the caprolactam ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, the methylene carbons of the caprolactam ring, and the methylene carbon of the acetic acid group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and carboxylic acid, and the O-H stretching of the carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ) and characteristic fragmentation patterns.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. However, caprolactam itself is known to be of low toxicity.[3] Derivatives of caprolactam are an area of interest in medicinal chemistry, and the introduction of the carboxylic acid functional group could open avenues for its investigation as a lead compound in drug discovery.

Conclusion

This compound is a caprolactam derivative with potential for further exploration in various scientific fields. While its fundamental chemical identity is established, a significant opportunity exists for researchers to contribute to the body of knowledge by determining its experimental physicochemical properties, developing and publishing detailed synthesis and characterization protocols, and investigating its potential biological activities. The information provided in this guide serves as a foundational resource for such future research endeavors.

References

An In-depth Technical Guide to (2-Oxoazepan-1-yl)acetic Acid

CAS Number: 35048-56-7

Synonyms: N-Carboxymethyl-ε-caprolactam

This technical guide provides a comprehensive overview of (2-Oxoazepan-1-yl)acetic acid, a derivative of ε-caprolactam. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 171.19 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 171.08954 Da | --INVALID-LINK-- |

| Predicted XlogP | 0.1 | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of ε-caprolactam with a haloacetic acid, a reaction analogous to the Williamson ether synthesis.[1][2][3][4] This method involves the deprotonation of the lactam nitrogen followed by nucleophilic substitution on the haloacetic acid derivative.

Experimental Protocol: N-Alkylation of ε-Caprolactam

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

ε-Caprolactam

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of ε-Caprolactam: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1 equivalent) and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the caprolactam is fully dissolved. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the reaction mixture to stir at room temperature for 1 hour.

-

Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-oxoazepan-1-yl)acetate. For hydrolysis, dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution and stir at room temperature overnight.

-

Purification: After hydrolysis, remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show characteristic peaks for the protons on the caprolactam ring and the acetic acid moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~4.0 | Singlet | 2H | -N-CH₂-COOH |

| ~3.2 | Triplet | 2H | -N-CH₂- (ring) |

| ~2.5 | Triplet | 2H | -C(=O)-CH₂- (ring) |

| ~1.6 | Multiplet | 6H | -CH₂-CH₂-CH₂- (ring) |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -C(=O)OH |

| ~172 | -N-C(=O)- |

| ~50 | -N-CH₂-COOH |

| ~48 | -N-CH₂- (ring) |

| ~36 | -C(=O)-CH₂- (ring) |

| ~29 | Ring CH₂ |

| ~28 | Ring CH₂ |

| ~23 | Ring CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1650 | C=O | Stretching (Amide, lactam) |

| ~1200-1300 | C-O | Stretching (Carboxylic acid) |

Mass Spectrometry

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 172.0968 | [M+H]⁺ |

| 194.0788 | [M+Na]⁺ |

| 170.0823 | [M-H]⁻ |

Potential Biological Activity

While no specific biological activities have been reported for this compound itself, its structural components suggest potential areas for investigation. N-substituted caprolactam derivatives have been explored for various applications. Additionally, acetic acid derivatives are a common motif in many biologically active compounds.

Derivatives of similar seven-membered heterocyclic rings like oxazepines have shown a wide range of biological activities, including antibacterial properties. It is plausible that this compound could be investigated for similar antimicrobial effects.

Caption: Potential biological activities based on structural motifs.

Conclusion

This compound is a readily synthesizable derivative of ε-caprolactam. This technical guide provides a foundational understanding of its properties, synthesis, and potential for biological investigation. The detailed protocols and predicted data serve as a valuable resource for researchers interested in exploring the chemistry and applications of this compound. Further experimental validation of the spectroscopic and biological data is encouraged to fully characterize this molecule.

References

An In-depth Technical Guide to the Synthesis of (2-Oxoazepan-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Oxoazepan-1-yl)acetic acid, a key building block in pharmaceutical and chemical research. The document details the prevalent synthetic route, an N-alkylation of ε-caprolactam, and offers a generalized experimental protocol based on established chemical principles. Quantitative data from analogous reactions are presented to provide a comparative framework.

Introduction

This compound, also known as N-carboxymethyl-ε-caprolactam, is a derivative of ε-caprolactam featuring a carboxymethyl group attached to the nitrogen atom of the lactam ring. This modification introduces a carboxylic acid functionality, rendering the molecule a valuable intermediate for further chemical transformations, such as amidation and esterification, crucial for the development of novel therapeutic agents and other specialized chemicals.

Core Synthesis Pathway: N-Alkylation of ε-Caprolactam

The most direct and widely utilized method for the synthesis of this compound is the N-alkylation of ε-caprolactam. This reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated lactam nitrogen acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group.

A common approach involves a two-step process:

-

Alkylation with a Haloacetate Ester: ε-Caprolactam is first reacted with an ester of a haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This step yields the corresponding ester intermediate, ethyl (2-oxoazepan-1-yl)acetate.

-

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

An alternative, more direct route involves the use of a salt of a haloacetic acid, such as sodium chloroacetate, which directly alkylates the caprolactam nitrogen.

Below is a visual representation of the primary synthesis pathway.

Caption: General synthesis pathway via N-alkylation and subsequent hydrolysis.

Experimental Protocols

Two-Step Synthesis via Ester Intermediate

This protocol outlines the N-alkylation of ε-caprolactam with ethyl chloroacetate followed by hydrolysis.

Experimental Workflow:

Caption: Workflow for the two-step synthesis of this compound.

Direct Synthesis using Sodium Chloroacetate

This method provides a more direct route to the target molecule.

Experimental Workflow:

Caption: Workflow for the direct synthesis using sodium chloroacetate.

Quantitative Data

Specific yield and purity data for the synthesis of this compound are not extensively reported. However, data from analogous N-alkylation reactions of amides and lactams can provide an expected range for these parameters.

| Reaction Type | Alkylating Agent | Base | Solvent | Typical Yield (%) | Reference |

| N-Alkylation of Benzotriazole | Ethyl Chloroacetate | K2CO3 | Acetone | 60-90 | [1] |

| Microwave-assisted N-alkylation of Amides | Benzyl Chloride | KOH/K2CO3 | Solvent-free | High | |

| N-Alkylation of Lactams | Secondary Heterobenzylic Bromides | NaH | DMF | Moderate to Good | |

| N-Alkylation of Amides with Alcohols | Various | Various Catalysts | Toluene | 60-95 |

Note: The yields are highly dependent on the specific reaction conditions, including stoichiometry, temperature, and reaction time. Optimization of these parameters would be necessary to achieve high yields for the synthesis of this compound.

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the caprolactam ring, a singlet for the N-CH₂- protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and the carboxylic acid, as well as for the methylene carbons of the caprolactam ring and the N-CH₂- group. |

| FTIR | Characteristic absorption bands for the C=O stretching of the lactam and the carboxylic acid, and the O-H stretching of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ). |

Logical Relationships in Synthesis Design

The choice of the specific synthetic route and reaction conditions depends on several factors.

Caption: Decision-making flowchart for the synthesis of this compound.

Conclusion

The N-alkylation of ε-caprolactam represents a robust and versatile strategy for the synthesis of this compound. While a universally optimized protocol is not yet established in the public domain, the principles of nucleophilic substitution provide a clear framework for developing an efficient synthesis. The choice between a two-step approach via an ester intermediate and a direct alkylation with a haloacetate salt will depend on the specific requirements of the researcher, including scale, purity, and available resources. Further experimental investigation is warranted to establish optimal reaction conditions and provide definitive quantitative data for this valuable synthetic building block.

References

Unveiling (2-Oxoazepan-1-yl)acetic acid: A Technical Deep Dive into its Obscure History and Synthesis

For the attention of researchers, scientists, and professionals in drug development, this in-depth guide illuminates the discovery and synthesis of the sparsely documented compound, (2-Oxoazepan-1-yl)acetic acid. Despite its limited presence in mainstream scientific literature, a foundational Soviet-era patent reveals the pioneering synthesis of this molecule, offering a glimpse into its origins.

Discovery and Historical Context

The history of this compound is not one of widespread academic discourse but is rooted in a 1972 Soviet patent (SU325228A1). The inventors, L.I. Shevchenko, S.G. Polyakova, and A.A. Semenov, detailed a method for the synthesis of ω-carboxymethylcaprolactam, the alternate name for this compound. This patent stands as the primary piece of historical evidence for the compound's discovery and initial preparation. Beyond this initial disclosure, the compound has largely remained in obscurity, with its presence primarily noted in chemical supplier databases and compound registries. There is a conspicuous absence of this molecule in dedicated biological or pharmacological studies, suggesting it may have been synthesized as a chemical intermediate or that its potential applications were never extensively explored or published in accessible literature.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the key physicochemical properties available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | PubChem |

| Molecular Weight | 171.19 g/mol | PubChem |

| CAS Number | 35048-56-7 | ChemicalBook |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 98-102 °C | Commercial Suppliers |

| Solubility | Soluble in water | Presumed from structure |

Experimental Protocols: Synthesis of this compound

The foundational method for synthesizing this compound is detailed in the Soviet patent SU325228A1. The protocol involves the N-alkylation of ε-caprolactam with a haloacetic acid.

Core Synthesis Reaction:

The synthesis proceeds via the reaction of ε-caprolactam with monochloroacetic acid in the presence of a base.

Detailed Experimental Protocol (Reconstructed from Patent Abstract):

Materials:

-

ε-Caprolactam

-

Monochloroacetic acid

-

Sodium hydroxide (or other suitable base)

-

Toluene (or other suitable inert solvent)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

A mixture of ε-caprolactam and an equimolar amount of monochloroacetic acid is suspended in an inert solvent such as toluene.

-

An aqueous solution of a base, for example, sodium hydroxide, is added dropwise to the suspension while stirring. The temperature is maintained to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is heated and stirred for several hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled, and the aqueous layer is separated.

-

The aqueous layer is acidified with a mineral acid, such as hydrochloric acid, to precipitate the product.

-

The precipitated this compound is then filtered, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Yield: The patent reports a yield of 75-80% of the theoretical value.

Potential Applications and Future Directions

The lack of published research on this compound makes it difficult to ascertain its intended or potential applications. The presence of both a lactam ring and a carboxylic acid moiety suggests several possibilities:

-

Polymer Chemistry: It could serve as a monomer or a modifying agent in the synthesis of novel polyamides or other polymers with altered properties.

-

Medicinal Chemistry: The caprolactam scaffold is present in some pharmacologically active molecules. The acetic acid side chain provides a handle for further chemical modifications, making it a potential building block for the synthesis of more complex drug candidates.

-

Coordination Chemistry: The molecule could act as a ligand for metal ions, with potential applications in catalysis or materials science.

The workflow for future investigation into this compound would logically follow a path from synthesis to comprehensive characterization and screening.

Conclusion

This compound represents a molecule with a defined, albeit obscure, history. Its discovery is tied to a single patent from the Soviet era, with a straightforward and efficient synthesis. The lack of subsequent research presents an open field for investigation. For researchers in drug discovery and materials science, this compound offers a readily accessible scaffold with the potential for novel applications. The detailed synthesis protocol and a proposed research workflow provided in this guide offer a solid starting point for any scientific endeavor aiming to explore the untapped potential of this intriguing molecule. Further investigation is warranted to fully elucidate its properties and determine if it holds any value in modern chemical and biomedical research.

(2-Oxoazepan-1-yl)acetic Acid: A Review of Available Data

(2-Oxoazepan-1-yl)acetic acid , also known as N-carboxymethyl-ε-caprolactam, is a chemical compound with the molecular formula C8H13NO3. While it is commercially available and listed in several chemical databases, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth research on its synthesis, specific chemical properties, and biological activities. This technical guide aims to consolidate the available information, highlight the current knowledge gaps, and provide a foundation for future research endeavors for scientists and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound have been primarily predicted through computational models and are available in chemical databases. A summary of these properties is presented in Table 1. It is important to note that these values are largely theoretical and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | PubChem |

| Molecular Weight | 171.19 g/mol | PubChem |

| CAS Number | 35048-56-7 | ChemicalBook[1] |

| Predicted XlogP3 | -0.9 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

| Predicted Exact Mass | 171.089543 g/mol | PubChem |

| Predicted Monoisotopic Mass | 171.089543 g/mol | PubChem |

| Predicted Topological Polar Surface Area | 50.6 Ų | PubChem |

| Predicted Heavy Atom Count | 12 | PubChem |

Synthesis and Experimental Protocols

A common method for the N-alkylation of lactams involves the reaction of the lactam with a suitable alkylating agent in the presence of a base. In this case, ε-caprolactam would be the starting material, and an acetic acid synthon, such as a haloacetic acid or its ester, would serve as the alkylating agent.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Protocol:

-

N-Alkylation: To a solution of ε-caprolactam in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the lactam nitrogen. Subsequently, an equimolar amount of an ethyl haloacetate (e.g., ethyl bromoacetate) is added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction would likely yield the intermediate, ethyl (2-oxoazepan-1-yl)acetate.

-

Purification of Intermediate: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude intermediate may be purified by column chromatography.

-

Hydrolysis: The purified ethyl (2-oxoazepan-1-yl)acetate is then subjected to hydrolysis. This can be achieved through either acidic or basic catalysis. For instance, refluxing the ester in the presence of an aqueous acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification, would yield the final product, this compound.

-

Final Purification: The final product can be purified by recrystallization from a suitable solvent system.

It must be reiterated that this protocol is hypothetical and requires experimental validation. Researchers should consult literature on the synthesis of similar N-substituted lactams for more specific reaction conditions.

Spectroscopic Data

While some commercial suppliers offer analytical data such as NMR, HPLC, and LC-MS for this compound, this information is not publicly available in peer-reviewed publications. The acquisition and publication of detailed spectroscopic data, including 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry, are crucial for the unambiguous characterization of this molecule and would be a valuable contribution to the chemical literature.

Biological Activity and Potential Applications

There is a significant lack of published research on the biological activities of this compound. However, the structural motifs present in the molecule—a caprolactam ring and an acetic acid moiety—are found in various biologically active compounds. This suggests that this compound could be a valuable scaffold for medicinal chemistry research.

-

Caprolactam Derivatives: Many derivatives of caprolactam have been explored for a range of biological activities, including as antimicrobial and anticancer agents. The lactam ring can serve as a rigid scaffold for presenting various functional groups in a defined spatial orientation.

-

Acetic Acid Derivatives: The acetic acid group is a common feature in many pharmacologically active molecules, often contributing to their ability to interact with biological targets such as enzymes and receptors. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety.

Given these precedents, this compound and its derivatives could potentially be investigated for a variety of therapeutic applications. A logical workflow for such an investigation is outlined below.

Workflow for Biological Evaluation:

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound remains a largely unexplored molecule with potential for further scientific investigation. The current lack of detailed experimental data presents a clear opportunity for researchers in organic synthesis and medicinal chemistry. Future work should focus on:

-

Development and publication of a robust and reproducible synthetic protocol.

-

Comprehensive spectroscopic characterization of the compound.

-

Systematic screening for biological activities, guided by the known pharmacology of related caprolactam and acetic acid derivatives.

Such studies would not only fill a significant gap in the chemical literature but also potentially uncover new therapeutic applications for this intriguing molecule.

References

Spectroscopic data of (2-Oxoazepan-1-yl)acetic acid (NMR, IR, MS)

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (2-Oxoazepan-1-yl)acetic acid.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. The data presented below is predicted for various adducts of this compound (C₈H₁₃NO₃, Molecular Weight: 171.19 g/mol ).

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.09682 |

| [M+Na]⁺ | 194.07876 |

| [M-H]⁻ | 170.08226 |

| [M+NH₄]⁺ | 189.12336 |

| [M+K]⁺ | 210.05270 |

| [M+H-H₂O]⁺ | 154.08680 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The following are expected chemical shifts for the protons in this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10-12 | Singlet (br) | 1H |

| N-CH₂-COOH | ~4.1 | Singlet | 2H |

| N-CH₂ (ring) | ~3.4 | Triplet | 2H |

| C(=O)-CH₂ (ring) | ~2.5 | Triplet | 2H |

| Ring CH₂ | 1.6-1.8 | Multiplet | 6H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170-180 |

| C=O (Amide/Lactam) | 170-175 |

| N-CH₂-COOH | 45-55 |

| N-CH₂ (ring) | 40-50 |

| C(=O)-CH₂ (ring) | 35-45 |

| Ring CH₂ | 20-35 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (sp³) | 2850-3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Amide/Lactam) | 1640-1680 | Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-O Stretch | 1210-1320 | Medium to Strong |

Detailed Methodologies

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. Data is typically acquired in both positive and negative ion modes to observe different adducts.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

Unveiling the Theoretical Profile of (2-Oxoazepan-1-yl)acetic acid: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the theoretical properties of the novel compound, (2-Oxoazepan-1-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's physicochemical and potential pharmacokinetic characteristics. Due to the limited availability of experimental data, this guide focuses on high-quality predicted data to facilitate initial assessments and guide future research.

Core Molecular Identifiers and Properties

This compound is a derivative of caprolactam, featuring a carboxymethyl group attached to the nitrogen atom of the seven-membered ring. Its fundamental identifiers and predicted physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 171.19 g/mol | PubChem[2] |

| Canonical SMILES | C1CCC(=O)N(CC1)CC(=O)O | PubChem[1] |

| InChI | InChI=1S/C8H13NO3/c10-7-4-2-1-3-5-9(7)6-8(11)12/h1-6H2,(H,11,12) | PubChem[1] |

| InChIKey | XDUKSLKUCXNKPD-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 0.1 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 1 | PubChem[2] |

| Predicted Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Predicted Rotatable Bond Count | 2 | PubChem[2] |

| Predicted Topological Polar Surface Area | 50.6 Ų | PubChem[2] |

Predicted Physicochemical Data

| Predicted Property | Value |

| Collision Cross Section ([M+H]⁺) | 130.5 Ų |

| Collision Cross Section ([M-H]⁻) | 131.9 Ų |

Note: Collision cross-section values are predicted and provide an indication of the molecule's size and shape in the gas phase.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile: A Theoretical Perspective

In the absence of experimental data, in silico prediction of ADMET properties is a critical step in early-stage drug discovery. These predictions help to identify potential liabilities and guide further experimental work.

| ADMET Property | Predicted Outcome |

| Absorption | Based on its relatively small size and moderate predicted lipophilicity (XlogP of 0.1), this compound is likely to have reasonable oral absorption. The presence of both hydrogen bond donors and acceptors may facilitate its interaction with transporters in the gut. |

| Distribution | The compound's predicted low molecular weight and moderate polarity suggest it may distribute into the systemic circulation. Its ability to cross the blood-brain barrier is uncertain without further data, but its polar surface area is within a range that does not preclude CNS penetration. |

| Metabolism | The amide bond within the caprolactam ring could be susceptible to hydrolysis by amidases. The acetic acid side chain may undergo conjugation reactions. Further computational and experimental metabolic stability studies are required to determine its primary metabolic pathways. |

| Excretion | Given its water-soluble nature, renal excretion is a likely route of elimination for the parent compound and any polar metabolites. |

| Toxicity | While no specific toxicity data is available, a chemical label for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. This suggests that appropriate personal protective equipment should be used when handling this compound. Further toxicological assessments, including cytotoxicity and genotoxicity assays, are recommended. |

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard methodologies that can be employed to determine its key properties.

Determination of Physicochemical Properties

-

Melting Point: A calibrated melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: Due to the potential for decomposition at high temperatures, vacuum distillation would be the preferred method for determining the boiling point.

-

pKa Determination: Potentiometric titration is a standard method. The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

-

LogP Determination: The shake-flask method is the traditional approach, involving partitioning the compound between n-octanol and water. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.

Computational Prediction of ADMET Properties

A variety of commercial and open-source software packages can be used for in silico ADMET prediction. A general workflow is as follows:

-

Input: The 2D or 3D structure of the molecule is provided as input (e.g., in SMILES or SDF format).

-

Model Selection: Appropriate prediction models are chosen for properties such as human intestinal absorption (HIA), Caco-2 permeability, plasma protein binding, cytochrome P450 inhibition, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity).

-

Calculation: The software uses quantitative structure-activity relationship (QSAR) models, machine learning algorithms, or physics-based simulations to predict the properties.

-

Output and Analysis: The results are provided as numerical values or classifications (e.g., high, medium, low). These predictions are then analyzed to assess the overall drug-likeness of the compound.

Logical Workflow for Theoretical Property Analysis

The following diagram illustrates a logical workflow for the theoretical analysis of a novel compound like this compound in the context of drug discovery.

References

(2-Oxoazepan-1-yl)acetic Acid: A Technical Guide to its Potential Research Applications in Nootropic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on (2-Oxoazepan-1-yl)acetic acid is limited. This document provides an in-depth guide to its potential research applications based on its structural similarity to the well-studied racetam class of nootropic agents. The information presented herein is intended to guide future research and should be interpreted as inferred potential based on the broader class of compounds.

Introduction: The Landscape of Racetam Nootropics

Nootropics, often referred to as "smart drugs," are a class of compounds that enhance cognitive function, particularly executive functions, memory, creativity, and motivation, in healthy individuals. The racetam class, characterized by a 2-pyrrolidone nucleus, represents one of the most well-known and studied groups of synthetic nootropics.[1][2] Piracetam, the parent compound of this family, was first synthesized in the 1960s and paved the way for the development of numerous analogues with varying potencies and pharmacological profiles.[2][3]

This compound, a structural analogue of piracetam featuring a seven-membered caprolactam ring instead of the five-membered pyrrolidone ring, belongs to this intriguing class of molecules. While specific studies on this compound are scarce, its structural similarity to established nootropics suggests it may share similar mechanisms of action and hold potential as a novel cognitive enhancer. This guide will explore the inferred research applications, potential mechanisms, and relevant experimental protocols for investigating this compound.

Molecular Profile of this compound

This compound is a derivative of caprolactam, a seven-membered lactam. The key structural features include the caprolactam ring N-substituted with an acetic acid moiety.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 35048-56-7 |

| Canonical SMILES | C1CCC(=O)N(CC1)CC(=O)O |

Potential Research Applications (Inferred)

Based on the known therapeutic and research applications of other racetam nootropics, this compound could be a valuable tool in the following research areas:

-

Neurodegenerative Disease Models: Investigating its potential neuroprotective effects in in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Racetams have shown promise in mitigating neuronal damage and improving cognitive deficits in such models.[4]

-

Age-Associated Cognitive Decline: Studying its efficacy in reversing or attenuating age-related cognitive decline in animal models. This is a primary area of investigation for many nootropic compounds.

-

Stroke and Hypoxia-Ischemia Models: Evaluating its ability to protect against neuronal damage and promote functional recovery in models of stroke and cerebral ischemia. Some racetams have demonstrated benefits in these contexts.[5]

-

Learning and Memory Enhancement: Assessing its capacity to enhance learning and memory in healthy animal models using various behavioral paradigms.

-

Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of novel derivatives to explore the impact of modifications to the caprolactam ring and the N-acetic acid side chain on nootropic activity.

Inferred Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for racetam nootropics are not fully elucidated, but several key pathways have been implicated. It is plausible that this compound interacts with one or more of these pathways.

-

Modulation of AMPA Receptors: A primary hypothesis for the action of many racetams is their role as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This enhances glutamatergic neurotransmission, a critical component of synaptic plasticity, learning, and memory.

-

Potentiation of Cholinergic Neurotransmission: Some racetams have been shown to increase the release of acetylcholine and enhance the function of muscarinic and nicotinic acetylcholine receptors.[6] This is significant as the cholinergic system plays a crucial role in cognitive processes.

-

Enhanced Neuronal Membrane Fluidity: Piracetam has been observed to increase cell membrane permeability and fluidity, which may facilitate neurotransmitter release and receptor function.[6]

-

Increased Cerebral Blood Flow and Oxygen Consumption: Some studies suggest that racetams can improve cerebral microcirculation and the brain's utilization of oxygen and glucose.[4]

Caption: Inferred mechanism via positive allosteric modulation of AMPA receptors.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the N-alkylation of caprolactam. A general protocol is outlined below.

Materials:

-

ε-Caprolactam

-

Sodium hydride (NaH) or another strong base

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Hydrochloric acid (HCl) or another acid for hydrolysis

-

Sodium hydroxide (NaOH) for neutralization

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Deprotonation of Caprolactam: Dissolve ε-caprolactam in anhydrous THF. Add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases.

-

N-Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Acidify the aqueous layer with HCl and extract the product with an organic solvent like ethyl acetate.

-

Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous acid or base, followed by neutralization.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol for Evaluating Nootropic Activity: Passive Avoidance Test

The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents.

Apparatus:

-

A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

-

Acquisition Trial: Place a mouse in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment (due to its natural preference for dark environments), the door is closed, and a brief, mild foot shock is delivered through the grid floor.

-

Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive stimulus.

Experimental Groups:

-

Vehicle Control: Administered the vehicle (e.g., saline)

-

Scopolamine-induced Amnesia: Administered scopolamine (a muscarinic antagonist that induces memory impairment)

-

Test Compound Group: Administered this compound at various doses prior to the acquisition trial in scopolamine-treated animals.

-

Positive Control: Administered a known nootropic (e.g., piracetam) in scopolamine-treated animals.

Data Analysis:

-

Compare the step-through latencies between the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency in the test compound group compared to the scopolamine-only group would suggest nootropic activity.

Caption: Workflow for assessing nootropic effects using the passive avoidance test.

Comparative Data of Structurally Related Racetams

To provide context for potential efficacy, the following table summarizes key data for well-known racetam nootropics.

| Compound | Typical Oral Dose (Human) | Key Features |

| Piracetam | 1200 - 4800 mg/day | The original racetam; improves cognitive function and memory.[6] |

| Aniracetam | 750 - 1500 mg/day | Fat-soluble; anxiolytic and cognitive-enhancing effects.[5] |

| Oxiracetam | 750 - 1500 mg/day | More potent than piracetam; stimulant-like effects.[3] |

| Pramiracetam | 600 - 1200 mg/day | High potency; requires a choline source for optimal effect.[5] |

| Phenylpiracetam | 100 - 200 mg/day | High bioavailability; psychostimulatory and nootropic effects.[7] |

Conclusion and Future Directions

This compound represents an under-explored member of the racetam family of nootropics. Based on its structural similarity to established cognitive enhancers, it holds significant potential as a research tool for investigating the mechanisms of learning and memory and as a scaffold for the development of novel neurotherapeutics.

Future research should focus on:

-

De novo synthesis and characterization: Establishing a reliable and scalable synthesis route and fully characterizing the compound's physicochemical properties.

-

In vitro pharmacological profiling: Screening the compound against a panel of relevant receptors and enzymes to elucidate its primary mechanism(s) of action.

-

In vivo behavioral studies: Conducting a comprehensive evaluation of its nootropic and neuroprotective effects in various animal models.

-

Pharmacokinetic and toxicological studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

By systematically investigating this compound, the scientific community can unlock its potential contributions to the field of cognitive enhancement and neuropharmacology.

References

- 1. Racetam - Wikipedia [en.wikipedia.org]

- 2. cereflexlabs.com [cereflexlabs.com]

- 3. Racetams as Nootropics - Supplements in Review [supplementsinreview.com]

- 4. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piracetam - Wikipedia [en.wikipedia.org]

- 7. Piracetam and Piracetam-Like Drugs | springermedicine.com [springermedicine.com]

The Biological Frontier of (2-Oxoazepan-1-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxoazepan-1-yl)acetic acid derivatives, a class of compounds structurally related to the nootropic agent piracetam, are emerging as a promising scaffold in medicinal chemistry. Their core structure, featuring a seven-membered caprolactam ring linked to an acetic acid moiety, offers a versatile platform for chemical modification, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and their close structural analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as an in-depth resource for researchers dedicated to the discovery and development of novel therapeutics based on this chemical framework. While specific data on a broad range of this compound derivatives remains an active area of research, this guide consolidates the available information on closely related compounds to inform and direct future investigations.

Synthesis of this compound and its Derivatives

The synthesis of the core structure, this compound, and its subsequent derivatization into esters, amides, and hydrazones are crucial steps in exploring their therapeutic potential.

General Synthesis of Ethyl (2-Oxoazepan-1-yl)acetate

A common starting point for the synthesis of various derivatives is the ester, ethyl (2-oxoazepan-1-yl)acetate. This can be achieved through the N-alkylation of ε-caprolactam with an ethyl haloacetate.

Synthesis of Amide Derivatives

Amide derivatives can be synthesized from the corresponding carboxylic acid, which is obtained by the hydrolysis of the ester. The carboxylic acid is then coupled with a desired amine using a suitable coupling agent.

An In-depth Technical Guide to (2-Oxoazepan-1-yl)acetic acid and its Potential Role in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of (2-Oxoazepan-1-yl)acetic acid in peptide chemistry are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its synthesis, properties, and potential roles based on the known chemistry of related caprolactam derivatives and established peptide modification techniques.

Introduction to this compound

This compound, also known as N-carboxymethyl-ε-caprolactam, is a derivative of ε-caprolactam, a seven-membered cyclic amide.[1][2] While ε-caprolactam is a widely used monomer in the production of Nylon-6, its derivatives are of growing interest in medicinal chemistry and materials science.[3][4] The structure of this compound combines the conformational rigidity of the caprolactam ring with a reactive carboxylic acid handle, suggesting its potential as a building block for modifying peptides and other biomolecules.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 35048-56-7[5] |

| Appearance | White solid (predicted) |

| SMILES | O=C(O)CN1C(=O)CCCCC1 |

| InChI | InChI=1S/C8H13NO3/c10-7-4-2-1-3-5-9(7)6-8(11)12/h1-6H2,(H,11,12) |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of ε-caprolactam with a haloacetic acid derivative, followed by hydrolysis. A general synthetic scheme is proposed below.

References

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 2-(2-oxoazepan-1-yl)acetic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 4. rjwave.org [rjwave.org]

- 5. This compound | 35048-56-7 [chemicalbook.com]

Unveiling the Reactivity of the Caprolactam Ring in (2-Oxoazepan-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the caprolactam ring within the molecule (2-Oxoazepan-1-yl)acetic acid. The stability and reactivity of this seven-membered lactam ring are critical determinants of the molecule's potential applications in drug design and materials science. This document summarizes key reactive pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying chemical logic.

Introduction to this compound

This compound, a derivative of ε-caprolactam, features a carboxymethyl group attached to the nitrogen atom of the caprolactam ring. This substitution significantly influences the electron density of the amide bond within the ring, thereby altering its reactivity compared to the parent caprolactam molecule. Understanding the conditions under which the caprolactam ring opens is crucial for predicting the molecule's stability, degradation pathways, and potential for covalent interactions in biological systems.

Synthesis of this compound

The synthesis of this compound typically proceeds via the N-alkylation of ε-caprolactam with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. A general synthetic approach is outlined below.

Experimental Protocol: N-Alkylation of ε-Caprolactam

Objective: To synthesize this compound by reacting ε-caprolactam with a haloacetic acid.

Materials:

-

ε-Caprolactam

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Bromoacetic acid or Chloroacetic acid

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ε-caprolactam is dissolved in the anhydrous solvent.

-

The solution is cooled in an ice bath, and the base (e.g., sodium hydride) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the caprolactam salt.

-

A solution of the haloacetic acid in the anhydrous solvent is added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TCC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is acidified to a low pH (e.g., pH 2-3) with hydrochloric acid.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity of the Caprolactam Ring

The primary mode of reactivity for the caprolactam ring in this compound is through ring-opening reactions, predominantly hydrolysis of the endocyclic amide bond. The N-substitution with an acetic acid moiety can influence the rate of this hydrolysis.

Hydrolysis of the Caprolactam Ring

The amide bond within the caprolactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of N-(carboxymethyl)-6-aminocaproic acid.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The N-substituent can modulate the basicity of the carbonyl oxygen and thus affect the rate of this reaction.

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This is a common pathway for amide hydrolysis. Studies on N-substituted caprolactams suggest that they have a higher hydrolytic stability compared to unsubstituted ε-caprolactam.[1] For instance, N-(β-cyanoethyl)-ε-caprolactam showed less than 5% degradation after 1000 hours at 150°C in the presence of small amounts of water.[1]

Quantitative Data on Hydrolysis

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference/Comment |

| ε-Caprolactam | Acidic Hydrolysis | Value not available | Not available | Rate is dependent on acid concentration and temperature. |

| ε-Caprolactam | Basic Hydrolysis | Value not available | Not available | Generally faster than acidic hydrolysis. |

| N-acetyl-ε-caprolactam | Hydrolysis | Value not available | Not available | Expected to have different kinetics due to the acyl group. |

| This compound | Acidic Hydrolysis | Hypothetical value | Hypothetical | Expected to be more stable than unsubstituted caprolactam. |

| This compound | Basic Hydrolysis | Hypothetical value | Hypothetical | Expected to be more stable than unsubstituted caprolactam. |

Note: Specific quantitative data for this compound is not available in the cited literature. The table is illustrative based on general principles of lactam reactivity.

Experimental Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

Sodium hydroxide solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

Buffer solutions for maintaining constant pH

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Thermostated water bath or reaction block

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For each kinetic run, add a known volume of the stock solution to a pre-heated solution of acid, base, or buffer in a sealed reaction vial.

-

Maintain the reaction at a constant temperature (e.g., 25°C, 50°C, 75°C).

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction by neutralizing the acid or base with an equivalent amount of base or acid, respectively, or by rapid cooling.

-

Analyze the quenched sample by HPLC to determine the concentration of the remaining this compound and the formation of the ring-opened product, N-(carboxymethyl)-6-aminocaproic acid.

-

Plot the concentration of the reactant versus time and determine the rate constant of the reaction by fitting the data to an appropriate rate law (e.g., pseudo-first-order).

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for studying the reactivity of this compound.

Caption: Synthesis pathway for this compound.

Caption: Hydrolysis pathways of the caprolactam ring.

Caption: Experimental workflow for kinetic analysis.

Biological Implications

While specific signaling pathways involving this compound are not well-documented, the reactivity of the caprolactam ring is of significant interest in drug development. The potential for in vivo hydrolysis could influence the pharmacokinetic and pharmacodynamic properties of a drug candidate containing this moiety. For instance, a stable caprolactam ring might be desirable for a metabolically stable drug, whereas a controlled ring-opening could be exploited for prodrug strategies, releasing an active molecule at a specific site or time. Further research is warranted to explore the interaction of this molecule with biological systems, including its metabolic fate and potential to interact with specific enzymes or receptors.

Conclusion

The reactivity of the caprolactam ring in this compound is a key characteristic that dictates its stability and potential applications. The primary reactive pathway is hydrolysis, which can be influenced by pH and temperature. While specific quantitative data for this molecule is sparse, established protocols for studying lactam hydrolysis can be readily adapted. The synthetic route via N-alkylation of caprolactam is a viable method for its preparation. The provided diagrams offer a clear visualization of the chemical transformations and experimental procedures relevant to the study of this compound. Further investigations into the biological activity and metabolic stability of this compound will be crucial for realizing its full potential in medicinal chemistry and beyond.

References

Methodological & Application

Synthesis of (2-Oxoazepan-1-yl)acetic acid from Caprolactam: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-Oxoazepan-1-yl)acetic acid, a valuable intermediate in pharmaceutical synthesis, starting from ε-caprolactam. The synthesis is a two-step process involving the N-alkylation of caprolactam followed by the hydrolysis of the resulting ester intermediate.

Overview of the Synthesis

The synthesis of this compound from caprolactam proceeds through two key chemical transformations:

-

N-Alkylation of Caprolactam: Caprolactam is first deprotonated using a suitable base to form a lactamate anion. This anion then acts as a nucleophile, attacking an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) to form ethyl (2-oxoazepan-1-yl)acetate.

-

Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate: The ethyl ester intermediate is then hydrolyzed under either acidic or basic conditions to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: N-Alkylation of Caprolactam to Ethyl (2-oxoazepan-1-yl)acetate

| Parameter | Value | Reference |

| Reactants | ||

| Caprolactam | 1.0 eq | [1] |

| Ethyl Bromoacetate | 1.1 eq | |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq | [1] |

| Solvent | Dry Dimethylformamide (DMF) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 12 hours | |

| Yield | 85-95% | |

| Purification Method | Vacuum Distillation |

Table 2: Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate to this compound

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl (2-oxoazepan-1-yl)acetate | 1.0 eq | |

| Sodium Hydroxide | 2.5 eq | |

| Solvent | Ethanol/Water mixture | [2] |

| Reaction Temperature | Reflux | |

| Reaction Time | 4-6 hours | |

| Yield | >90% | |

| Purification Method | Recrystallization |

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-oxoazepan-1-yl)acetate

This protocol details the N-alkylation of caprolactam using ethyl bromoacetate and sodium hydride.

Materials:

-

ε-Caprolactam

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl bromoacetate

-

Dry Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ε-caprolactam (1.0 eq).

-

Dissolve the caprolactam in dry DMF.

-

Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl (2-oxoazepan-1-yl)acetate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl (2-oxoazepan-1-yl)acetate

-

Sodium hydroxide

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve ethyl (2-oxoazepan-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide pellets (2.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethyl acetate/hexane) to obtain the pure product.

Visualizations

References

Application Notes and Protocol for N-alkylation of Caprolactam with Bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of lactams is a fundamental transformation in organic synthesis, providing access to a wide range of functionalized building blocks for the development of novel pharmaceuticals, polymers, and other advanced materials. This document provides a detailed protocol for the N-alkylation of ε-caprolactam with bromoacetic acid to synthesize 2-(2-oxoazepan-1-yl)acetic acid, also known as N-caprolactam acetic acid. Due to the potential for undesirable side reactions when using bromoacetic acid directly with a strong base, this protocol employs a robust two-step strategy. The first step involves the N-alkylation of caprolactam with an ester of bromoacetic acid, such as ethyl bromoacetate. The subsequent step is the hydrolysis of the resulting ester to yield the desired carboxylic acid. This method ensures higher yields and purity of the final product.

Reaction Scheme

A two-step synthetic route is employed for the N-alkylation of caprolactam with bromoacetic acid. Initially, caprolactam is N-alkylated with ethyl bromoacetate, followed by the hydrolysis of the ester to produce the final product.

Caption: Two-step synthesis of N-caprolactam acetic acid.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amides and lactams with alkyl halides, providing an expected range of yields for the described protocol.

| Entry | Lactam/Amide | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Caprolactam | Ethyl Bromoacetate | NaH | THF | 25-60 | 12-24 | 70-90 (expected) |

| 2 | Pyrrolidinone | Benzyl Bromide | KOH/TBAB | Toluene | 80 | 6 | 85 |

| 3 | Benzamide | Ethyl Iodide | NaH | DMF | 25 | 16 | 92 |

| 4 | Acetamide | Propyl Bromide | K₂CO₃/TBAB | Acetonitrile | 50 | 8 | 78 |

Note: TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst.

Experimental Protocols

Materials and Equipment

-

ε-Caprolactam

-

Ethyl bromoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC)

-

Apparatus for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of Ethyl 2-(2-oxoazepan-1-yl)acetate

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ε-caprolactam (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Anion Formation: Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours). This indicates the formation of the sodium salt of caprolactam.

-

Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-(2-oxoazepan-1-yl)acetate.

Step 2: Synthesis of 2-(2-oxoazepan-1-yl)acetic acid (Hydrolysis)

-

Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-(2-oxoazepan-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-